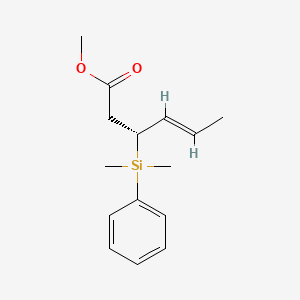

(3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate

Description

Significance of Stereocontrol in Complex Molecule Synthesis

The importance of controlling stereochemistry in the synthesis of complex molecules cannot be overstated. Many biologically active compounds, including drugs, agrochemicals, and natural products, owe their specific functions to a precise three-dimensional structure. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit remarkably different, and sometimes opposing, physiological effects. Therefore, the ability to synthesize a single, desired stereoisomer is often crucial for efficacy and safety.

The pursuit of stereocontrol has driven the development of numerous synthetic strategies, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. Organosilicon chemistry has contributed significantly to this endeavor by providing reagents that can influence the stereochemical outcome of reactions with a high degree of predictability and efficiency. The unique electronic and steric properties of the silicon atom, when incorporated into a chiral framework, offer a powerful handle for directing the formation of new stereocenters.

Overview of Organosilicon Reagents in Asymmetric Transformations

Organosilicon reagents have become indispensable in modern organic synthesis due to their stability, low toxicity, and unique reactivity. acs.org In the realm of asymmetric transformations, chiral organosilanes have been employed in a wide array of reactions, including allylations, aldol (B89426) reactions, and conjugate additions. acs.orgacs.org The silicon group can act as a powerful stereodirecting element, influencing the facial selectivity of approaching reagents.

One of the key advantages of using organosilicon reagents is the versatility of the silyl (B83357) group itself. It can be readily introduced into a molecule and later removed or transformed into other functional groups, such as a hydroxyl group, with retention of configuration. This "masked functionality" adds to the synthetic utility of these compounds. Transition metal-catalyzed reactions, often employing chiral ligands, have further expanded the scope of asymmetric transformations involving organosilicon compounds. acs.orgacs.orgacs.org

Structural Features and Synthetic Potential of (3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate

This compound is a chiral organosilicon compound that embodies the principles of stereocontrolled synthesis. Its specific stereochemistry, with an (R) configuration at the carbon bearing the silyl group and an (E) configuration of the double bond, makes it a valuable reagent for the diastereoselective synthesis of complex organic molecules.

Structural Features:

The key structural elements of this compound are:

A Chiral Center: The carbon atom at the 3-position is a stereocenter with an (R) configuration. This chirality is fundamental to its application in asymmetric synthesis.

A Silyl Group: The dimethylphenylsilyl group at the chiral center plays a crucial role in directing the stereochemical outcome of reactions. Its steric bulk and electronic properties influence the approach of electrophiles.

An (E)-Alkene: The trans-configured double bond between carbons 4 and 5 provides a site for stereospecific reactions.

A Methyl Ester: The ester functionality offers a handle for further chemical transformations.

These features combine to create a molecule with well-defined three-dimensional architecture, poised for highly selective reactions.

Synthetic Potential:

The primary synthetic utility of this compound lies in its role as a chiral crotylating agent. Chiral crotylsilanes are known to react with electrophiles, such as aldehydes, in a highly diastereoselective manner to form homoallylic alcohols. These products are valuable building blocks in the synthesis of polyketide natural products and other complex molecules.

The stereochemical outcome of these reactions is often predictable, following established models for the addition of chiral allylsilanes to carbonyl compounds. The (R) chirality of the silane (B1218182) and the (E) geometry of the double bond work in concert to favor the formation of a specific diastereomer of the product. This reagent allows for the installation of two new adjacent stereocenters with a high degree of control.

Furthermore, the dimethylphenylsilyl group can be subsequently oxidized to a hydroxyl group, revealing a 1,3-diol structural motif that is common in many natural products. This transformation typically proceeds with retention of configuration at the carbon center, preserving the stereochemical information transferred from the initial crotylation reaction.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₂Si |

| Molecular Weight | 262.42 g/mol |

| CAS Number | 136314-66-4 |

| Appearance | Liquid |

| Chirality | (3R, 4E) |

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (E,3R)-3-[dimethyl(phenyl)silyl]hex-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2Si/c1-5-9-14(12-15(16)17-2)18(3,4)13-10-7-6-8-11-13/h5-11,14H,12H2,1-4H3/b9-5+/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBVSVWXXPCVKB-KVEVGEHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[C@@H](CC(=O)OC)[Si](C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136174-52-2 | |

| Record name | (3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3r,4e Methyl 3 Dimethylphenylsilyl 4 Hexenoate

Historical Development of Key Synthetic Routes

The development of synthetic routes toward chiral β- and γ-silyl-substituted esters has been driven by their utility as versatile intermediates in organic synthesis. Early methods often focused on achieving diastereoselectivity, with enantioselective approaches evolving as asymmetric catalysis matured. Key historical developments include the adaptation of classical reactions to accommodate silicon-containing substrates and the discovery of silicon's unique ability to influence the stereochemical course of reactions. The synthesis of chiral (E)-crotylsilanes, such as (3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate, represents a significant milestone in this area, providing valuable reagents for asymmetric allylation reactions. acs.org The evolution of these methods has been marked by a continuous search for higher efficiency, selectivity, and broader substrate applicability.

Enantioselective and Diastereoselective Approaches to Silyl-Substituted Hexenoates

Achieving the specific (3R,4E) stereochemistry of the target molecule requires robust control over both enantioselectivity at the C3 position and diastereoselectivity of the C4-C5 double bond. Several powerful strategies have been developed to address this challenge.

The Ireland-Claisen rearrangement is a powerful nrochemistry.comnrochemistry.com-sigmatropic rearrangement for carbon-carbon bond formation that has been effectively applied to the synthesis of silyl-substituted carboxylic acids. organic-chemistry.org This variant of the Claisen rearrangement utilizes an allyl ester, which is converted to its silyl (B83357) ketene (B1206846) acetal (B89532) intermediate before rearranging under milder conditions than the traditional method. nrochemistry.comorganic-chemistry.org

A key advantage of the Ireland-Claisen rearrangement is the ability to control the geometry of the intermediate silyl ketene acetal. The choice of solvent can direct the formation of either the (Z)- or (E)-enolate, which in turn influences the stereochemistry of the final product. tcichemicals.comnih.gov Specifically, deprotonation with LDA in THF typically yields the (E)-ester enolate, while the addition of a polar co-solvent like HMPA favors the formation of the kinetically preferred (Z)-ester enolate. nrochemistry.comnih.gov

Studies on substrates like allyl 3-dimethyl(phenyl)silylpropanoate have shown that the rearrangement proceeds with the C-C bond formation occurring anti to the silyl group. nih.gov The stereochemical outcome is dictated by chair-like transition states where steric hindrance is minimized. nih.govnih.gov For instance, the rearrangement of E- and Z-silyl enol ethers derived from cis- and trans-crotyl 3-phenyl-3-dimethyl(phenyl)silylpropanoate proceeds with moderately high levels of diastereocontrol in establishing the third stereogenic center. nih.gov

Table 1: Stereochemical Control in Ireland-Claisen Rearrangement

| Enolate Geometry | Solvent System | Typical Stereochemical Outcome |

|---|---|---|

| (Z)-enolate | THF/HMPA | syn product (from chair transition state) |

It is generally accepted that for acyclic systems, the rearrangement proceeds through a chair-like transition state, whereas for certain cyclic systems like pyranoid-glucals, a boat-like transition state is favored. nih.gov This predictability allows for the rational design of precursors to achieve a desired stereoisomer.

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is an atom-economical method for synthesizing organosilanes. The stereocontrol of this reaction is highly dependent on the choice of catalyst. While traditional platinum catalysts are widely used, other transition metals like rhodium, ruthenium, and palladium offer different and often complementary selectivity.

For instance, ruthenium-based catalysts can provide access to cis-β-vinylsilanes from terminal alkynes, while platinum and rhodium catalysts typically yield the trans product. In the context of creating the (E)-alkene geometry found in the target molecule, catalysts promoting trans-addition to an alkyne precursor are particularly relevant.

Asymmetric hydrosilylation using chiral catalysts provides a direct route to enantiomerically enriched organosilanes. Palladium systems featuring chiral phosphine (B1218219) ligands, such as (S)-MeO-MOP, have demonstrated high enantioselectivity (up to 95% ee) in the hydrosilylation of terminal alkenes, favoring the formation of branched products. nptel.ac.in The reaction of 1,3-dienes can proceed in a 1,4-fashion to give chiral allylsilanes, which are valuable synthetic intermediates. nptel.ac.in More recently, photocatalyzed radical approaches using hydrogen atom transfer (HAT) catalysis have been developed for the hydrosilylation of substrates like alkenyl boronates, offering alternative pathways with unique selectivity. nih.gov

Table 2: Catalyst Effects in Alkyne Hydrosilylation

| Catalyst Type | Typical Product Geometry |

|---|---|

| Platinum (e.g., Speier's, Karstedt's) | trans-β-vinylsilane |

| Rhodium (e.g., Wilkinson's catalyst) | trans or cis depending on solvent |

The regioselectivity can also be controlled; for example, with some ruthenium catalysts, the silyl group is directed to the position distal to a hydroxyl functionality in propargylic alcohols. This level of control is crucial for constructing complex molecules with defined stereochemistry.

Chiral crotylsilanes, including this compound itself, are important reagents for the diastereoselective and enantioselective synthesis of homoallylic alcohols via reaction with carbonyl compounds. acs.org The addition of an (E)-crotylsilane to an aldehyde in the presence of a Lewis acid typically proceeds through a chair-like Zimmerman-Traxler transition state to yield the syn-homoallylic alcohol with high diastereoselectivity.

The synthesis of the chiral crotylsilane reagent is a key step. One approach involves the diastereoselective electrophilic addition to chiral β-dimethylphenylsilyl ester enolates to produce 2,3-anti-α-substituted-β-silyl-(E)-hex-4-enoates. acs.org Furthermore, chromium-catalyzed asymmetric allylation of aldehydes with γ-substituted allyl bromides has been shown to produce chiral β-functionalized homoallylic alcohols with high levels of both diastereoselectivity and enantioselectivity. researchgate.net These methods provide reliable access to the building blocks needed for complex natural product synthesis. researchgate.netcore.ac.uk

Controlling stereochemistry at a position remote from existing chiral centers is a significant challenge in synthesis. Recent advances have provided innovative solutions. One such method involves a "remote chiral induction" strategy that uses a transient chiral mediator to functionalize a C-H bond at a meta-position on an aromatic ring, far from the initial point of asymmetry. scripps.edu

Another powerful technique is the remote asymmetric induction reaction using a chiral vinylketene silyl N,O-acetal. nih.gov This reaction, which is equivalent to an anti-selective vinylogous Mukaiyama aldol (B89426) reaction, can simultaneously construct multiple stereocenters and introduce a functionalized carbon chain in a highly stereoselective manner. nih.gov These cutting-edge methods expand the toolkit for synthesizing complex acyclic molecules by allowing for the installation of remote stereocenters with high fidelity.

Substrate Scope and Limitations in Stereoselective Synthesis

In hydrosilylation reactions, the choice of catalyst is often specific to a particular class of substrates. While methods exist for terminal alkynes and alkenes, the selective intermolecular hydrosilylation of internal alkynes remains more challenging. Furthermore, some protocols for the synthesis of silyl-substituted compounds are effective for aldehydes but fail with ketone substrates. researchgate.net The development of catalysts with broader substrate scope and functional group tolerance is an ongoing area of research. nih.govresearchgate.net Similarly, while methods for diastereoselective additions to chiral sulfinimines have proven highly successful for generating silyl-substituted pyrrolidines, the scope of the reacting partners is a key consideration for broader applications. nih.gov

Catalytic Systems for Enantioselective and Diastereoselective Formation

The stereocontrolled synthesis of this compound relies heavily on catalytic methods that can effectively dictate the formation of the desired stereoisomer. Both transition metal complexes and small organic molecules have been employed as catalysts to this end, each offering distinct advantages in selectivity and reactivity. Furthermore, biocatalysis has emerged as a powerful tool for achieving high enantiopurity.

Transition Metal Catalysis in C-Si Bond Formationresearchgate.netbeilstein-journals.orgrsc.orgbohrium.comnih.gov

Transition metal catalysis is a cornerstone in the formation of carbon-silicon (C-Si) bonds, offering a versatile platform for the synthesis of chiral organosilicon compounds. rsc.org Catalytic systems based on palladium, rhodium, and copper have been particularly influential in the development of enantioselective and diastereoselective methods for creating allylic silanes. These methods often involve the asymmetric silylation of various organic substrates. bohrium.com

Recent advancements have focused on the transition-metal-catalyzed stereoselective activation of C-H bonds for silylation. rsc.org For instance, rhodium and palladium catalysts, in conjunction with chiral ligands, have been successfully used to construct a variety of silylated compounds with high stereocontrol. researchgate.netrsc.org The general approach involves the use of a transition metal salt as the catalyst and a chiral ligand to induce asymmetry. rsc.org

In the context of allylic silanes, palladium-catalyzed reactions have proven to be highly effective. The mechanism often involves the formation of a (η³-allyl)palladium intermediate, which then undergoes a transmetalation-reductive elimination sequence to yield the allylic silane (B1218182) product. acs.org The stereochemical outcome of these reactions is a critical aspect, with the choice of ligand playing a pivotal role in determining the stereoselectivity. acs.org Copper-catalyzed reactions, often utilizing copper hydride (CuH) species, have also emerged as a powerful strategy for the asymmetric preparation of α-stereogenic allyl silanes. nih.gov

Below is a table summarizing key transition metal-catalyzed approaches relevant to the synthesis of chiral allylic silanes:

| Catalyst System | Substrate Type | Key Features |

| Palladium complexes with chiral ligands | Allylic alcohols, ethers, or esters | High stereoselectivity, formation of (η³-allyl)palladium intermediates. acs.orgnih.gov |

| Rhodium complexes with chiral ligands | Alkenes, arenes | C-H bond activation for direct silylation, good for creating silicon stereocenters. researchgate.netrsc.org |

| Copper hydride with chiral ligands | Vinyl silanes and enol triflates | Dual catalysis with palladium, provides access to enantioenriched allyl silanes. nih.gov |

Organocatalysis in Stereoselective Functionalizationmdpi.com

Organocatalysis offers a complementary approach to transition metal catalysis, avoiding the use of metals and often providing unique reactivity and selectivity. In the synthesis of complex molecules containing silyl groups, organocatalytic methods can be employed for the stereoselective functionalization of precursors.

One relevant strategy is the vinylogous Mukaiyama aldol or Michael reaction, where silyldienolates are used as nucleophiles. mdpi.com These reactions can be catalyzed by chiral Brønsted acids, such as chiral phosphoric acids, or chiral Lewis bases. The catalyst activates the electrophile and controls the facial selectivity of the nucleophilic attack, leading to the formation of enantioenriched products. mdpi.com While not a direct C-Si bond formation method, this approach is crucial for elaborating the carbon skeleton of precursors with high stereocontrol, which can then be converted to the target allylic silane.

The use of silyl-dienolates in these reactions is advantageous as they tend to exhibit high regioselectivity for γ-addition, which is often a desired outcome in the synthesis of complex natural products and other biologically active molecules. mdpi.com

Biocatalytic Approaches and Their Specificitynih.govacs.orgnih.govchemrxiv.org

Biocatalysis has gained significant traction as a green and highly selective method for the synthesis of chiral compounds. nih.gov Enzymes, operating under mild conditions, can exhibit remarkable enantio- and regioselectivity, making them ideal for the preparation of high-purity chiral molecules. acs.org

In the realm of organosilicon chemistry, biocatalytic methods have been explored for the kinetic resolution of racemic mixtures and for the asymmetric synthesis of chiral silanes. nih.govchemrxiv.org For instance, lipases are commonly used for the enantioselective acylation or hydrolysis of alcohols and esters. This strategy has been successfully applied to the synthesis of precursors for chiral allenylsilanes, which are structurally related to allylic silanes. In one reported synthesis, Lipase AK Amano was used for the kinetic resolution of (±)-4-(dimethyl(phenyl)silyl)-but-3-yn-2-ol via enantioselective acetylation with vinyl acetate. orgsyn.org This enzymatic resolution provides access to the enantiopure propargyl alcohol, a key intermediate for the synthesis of the chiral allenylsilane. orgsyn.org

The specificity of biocatalytic approaches is a major advantage. Enzymes can often differentiate between enantiomers with very high precision, leading to products with excellent enantiomeric excess. nih.gov While enzymes that naturally form C-Si bonds are not known, engineered enzymes have shown promise in catalyzing new-to-nature reactions, including carbene insertion into Si-H bonds. nih.gov

Precursors and Intermediate Derivatization Strategiesorgsyn.orgacs.org

The synthesis of this compound involves the strategic selection of precursors and their subsequent derivatization. A common approach is to start with a smaller, achiral or racemic building block and introduce the desired stereochemistry through catalytic methods.

A key precursor for a related chiral allenylsilane, (R)-methyl 3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate, is (±)-4-(dimethyl(phenyl)silyl)-but-3-yn-2-ol. orgsyn.org This racemic propargyl alcohol is synthesized from but-3-yn-2-ol and phenyldimethylchlorosilane. orgsyn.org The subsequent biocatalytic resolution of this precursor, as mentioned earlier, is a critical step in achieving high enantiopurity. orgsyn.org

Once the enantiopure precursor is obtained, it undergoes a series of derivatization steps. For example, the enantiopure alcohol can be converted to a mesylate, which then undergoes a copper-mediated reaction with an organocuprate reagent to install the ethyl group and generate the allene (B1206475) moiety with the desired stereochemistry. orgsyn.org The final step often involves the oxidation of a terminal alcohol to a carboxylic acid, followed by esterification to yield the methyl ester.

Another important aspect of intermediate derivatization is the transformation of the silyl group itself or the functionalization of the carbon skeleton. For example, allylic silanes can undergo isomerization to vinyl silanes, which can then participate in Hiyama coupling reactions to form styrene (B11656) derivatives. acs.org The stereospecific epoxidation of the double bond in an alkenyl silane is another example of a derivatization strategy that can be used to introduce further complexity into the molecule. acs.org

Below is a table outlining a plausible synthetic sequence based on known precursor strategies:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Silylation | But-3-yn-2-ol, n-BuLi, PhMe2SiCl | (±)-4-(dimethyl(phenyl)silyl)-but-3-yn-2-ol |

| 2 | Kinetic Resolution | Lipase AK Amano, Vinyl acetate | (R)-4-(dimethyl(phenyl)silyl)-but-3-yn-2-ol |

| 3 | Mesylation | Methanesulfonyl chloride, Et3N | Corresponding mesylate |

| 4 | Cuprate Addition | EtMgBr, CuI | (R)-3-(dimethyl(phenyl)silyl)hexa-3,4-dien-1-ol |

| 5 | Oxidation & Esterification | Jones oxidation, Diazomethane | (R)-methyl 3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate |

This sequence highlights how a combination of classical organic reactions and biocatalysis can be used to construct a complex chiral molecule from simple starting materials.

Reactivity and Transformations of 3r,4e Methyl 3 Dimethylphenylsilyl 4 Hexenoate

Chemical Transformations Involving the Dimethylphenylsilyl Group

The dimethylphenylsilyl group is a versatile functional group that can participate in a variety of chemical transformations. These reactions often leverage the unique electronic properties of silicon and its ability to stabilize adjacent carbocations or to be a target for nucleophilic attack.

Silyl (B83357) group migrations, such as the Brook rearrangement, represent a class of reactions where a silyl group moves from a carbon to an oxygen atom. wikipedia.orgorganic-chemistry.org In the context of molecules similar to (3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate, such rearrangements could potentially be initiated by the formation of a carbanion adjacent to the silicon atom. The driving force for this type of rearrangement is the formation of a strong silicon-oxygen bond. wikipedia.org

Theoretical studies on related allylsilanes have investigated organic-chemistry.orgproquest.com-silyl migrations, which can occur thermally or photochemically. acs.orgnih.gov These migrations can proceed with either retention or inversion of stereochemistry at the silicon center, with the preferred pathway often depending on the reaction conditions and the specific molecular structure. acs.org While specific studies on this compound are not prevalent, the general principles of silyl group migrations in analogous systems suggest that this compound could potentially undergo such rearrangements under appropriate conditions.

The carbon-silicon bond in this compound can be selectively cleaved and replaced with other functional groups, most notably a hydroxyl group through the Fleming-Tamao oxidation. organic-chemistry.orgwikipedia.orgalchetron.comjk-sci.com This two-step process involves the electrophilic cleavage of the phenyl group from the silicon, followed by oxidation of the resulting halosilyl group to a hydroxyl group. A key advantage of the Fleming-Tamao oxidation is that the reaction proceeds with retention of configuration at the carbon center where the silyl group was attached. wikipedia.orgjk-sci.com This makes it a powerful tool for stereospecific synthesis.

Another important reaction involving the cleavage of the C-Si bond is protodesilylation. In this reaction, an acid is used to replace the silyl group with a hydrogen atom. The stereochemical outcome of protodesilylation of allylsilanes can be influenced by the substituents on the silicon atom and the reaction conditions. rsc.orgrsc.org

The cleavage of the carbon-silicon bond can also be achieved through the formation of hypercoordinate silicon species. nih.gov Nucleophilic attack on the silicon atom can lead to the formation of a pentacoordinate or hexacoordinate intermediate, which weakens the C-Si bond and makes it more susceptible to cleavage by electrophiles. nih.gov

Table 1: Key Carbon-Silicon Bond Cleavage Reactions

| Reaction | Reagents | Product Functional Group | Stereochemistry |

| Fleming-Tamao Oxidation | 1. Electrophile (e.g., HBr, Hg(OAc)₂) 2. Peroxyacid (e.g., AcOOH) or H₂O₂ | Hydroxyl (-OH) | Retention of configuration |

| Protodesilylation | Acid (e.g., H₂SO₄, CF₃COOH) | Hydrogen (-H) | Variable, depends on substrate and conditions |

| Fluoride-mediated Cleavage | Fluoride source (e.g., TBAF) | Varies depending on electrophilic trap | Can be stereospecific |

The silicon atom in the dimethylphenylsilyl group can be a target for nucleophilic attack, especially in the presence of activating agents. This can lead to the formation of a hypervalent silicon intermediate, which can then act as a silyl donor in silyl transfer reactions. wiley-vch.de While the ester functionality in this compound might be more susceptible to nucleophilic attack under many conditions, specific reagents can favor attack at the silicon center. libretexts.org

The reactivity of silyl esters as intermediates in organic synthesis has been well-documented. thieme-connect.comresearchgate.net These intermediates can be formed in situ and participate in a variety of transformations, including the formation of amides and other esters. thieme-connect.com Although the target molecule is a β-silyl ester rather than a silyl ester, the principles of nucleophilic activation at silicon are still relevant. The generation of silicon nucleophiles from organosilicon compounds is a key strategy for the formation of new carbon-silicon bonds. wiley-vch.deacs.org

Reactions of the (4E)-Hexenoate Moiety

The (4E)-hexenoate portion of the molecule contains a carbon-carbon double bond, which is a site of rich reactivity, particularly for electrophilic additions and cyclization reactions.

The double bond in the (4E)-hexenoate moiety is susceptible to attack by electrophiles. The presence of the chiral β-silyl group can exert significant stereocontrol over these reactions. The electron-releasing nature of the carbon-silicon bond can stabilize a developing positive charge at the β-position (the carbon bearing the silyl group) through hyperconjugation. wikipedia.org This electronic effect directs electrophilic attack to the γ-carbon of the allylsilane system (C5 of the hexenoate chain).

Table 2: Examples of Electrophilic Additions to Allylsilanes

| Electrophile | Activating Agent | Product Type |

| Aldehydes, Ketones | Lewis Acid (e.g., TiCl₄) | Homoallylic alcohols |

| α,β-Unsaturated Ketones | Lewis Acid (e.g., TiCl₄) | 1,4-Addition products |

| Iminium ions | Lewis Acid or Brønsted Acid | Homoallylic amines |

| Halogens (e.g., Br₂) | - | Halogenated products |

The presence of both an allylsilane and an ester functionality within the same molecule makes this compound a potential substrate for intramolecular cyclization and annulation reactions. Allylsilane-initiated annulations are powerful methods for the construction of cyclic systems. acs.org For instance, the reaction of allylsilanes with α,β-unsaturated esters, often catalyzed by Lewis acids, can lead to the formation of cyclopentane (B165970) rings. nih.govresearchgate.net

In a potential intramolecular reaction, the ester carbonyl could be activated by a Lewis acid, followed by nucleophilic attack of the allylsilane's double bond onto the activated carbonyl. This would lead to the formation of a cyclic intermediate, which could then undergo further transformations. The stereochemistry of the starting material would be expected to influence the stereochemical outcome of the cyclization.

Furthermore, [3+2] annulation reactions of allylsilanes with various electrophiles are known to produce five-membered rings. acs.org While these are typically intermolecular reactions, the principles could be applied to the design of intramolecular cyclizations of appropriately functionalized derivatives of this compound.

Ester Transformations and Derivative Synthesis

The ester functionality in this compound is a prime site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Standard ester manipulations, such as hydrolysis, reduction, and transesterification, can be readily applied to this molecule.

Hydrolysis: The methyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (3R,4E)-3-(dimethylphenylsilyl)-4-hexenoic acid. This transformation is a gateway to further derivatives, such as acid chlorides, amides, and other esters.

Reduction: The ester can be reduced to the corresponding primary alcohol, (3R,4E)-3-(dimethylphenylsilyl)-4-hexen-1-ol. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The resulting alcohol can then be used in a variety of subsequent reactions, including etherification and oxidation.

Transesterification: The methyl group of the ester can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and allows for the synthesis of a library of different ester derivatives with varying properties.

Derivative Synthesis: The true synthetic utility of the ester function lies in its conversion to other functional groups. For instance, reaction with amines can produce amides, while conversion to the acid chloride followed by reaction with an alcohol would yield a different ester. These transformations are fundamental in organic synthesis for building more complex molecular architectures.

Table 1: Potential Ester Transformations of this compound

| Transformation | Reagents | Product |

| Hydrolysis | NaOH, H₂O/MeOH | (3R,4E)-3-(dimethylphenylsilyl)-4-hexenoic acid |

| Reduction | LiAlH₄, THF | (3R,4E)-3-(dimethylphenylsilyl)-4-hexen-1-ol |

| Transesterification | R-OH, H⁺ or RO⁻ | (3R,4E)-Alkyl 3-(dimethylphenylsilyl)-4-hexenoate |

| Amidation | R₂NH | N,N-Dialkyl-(3R,4E)-3-(dimethylphenylsilyl)-4-hexenamide |

Stereodivergent and Stereoconvergent Reactions

The chiral center at the C3 position and the geometry of the C4-C5 double bond in this compound make it a valuable substrate for stereoselective reactions. The silicon-stabilized carbocation intermediate that can form during reactions plays a crucial role in determining the stereochemical outcome.

Stereodivergent Reactions: In a stereodivergent reaction, a single starting material can be converted into two or more stereoisomeric products by changing the reaction conditions or reagents. For chiral allylsilanes, the stereoselectivity of their reactions with electrophiles can often be influenced by the choice of Lewis acid catalyst. For example, the reaction with an aldehyde could potentially lead to either the syn or anti diastereomer of the resulting homoallylic alcohol, depending on the catalyst and reaction conditions employed. This allows for the controlled synthesis of different stereoisomers from a single chiral precursor.

Stereoconvergent Reactions: In a stereoconvergent reaction, two or more stereoisomers of a starting material react to form a single stereoisomer of the product. While less common for reactions involving a single enantiomer like this compound, the principles can be applied in reactions where a racemic mixture of a similar allylsilane is used with a chiral catalyst, leading to a single enantiomer of the product.

The diastereoselectivity in reactions of chiral allylsilanes can be influenced by remote substituents. For instance, the presence of a nearby functional group can direct the approach of the electrophile, leading to a reversal of the expected diastereoselectivity. This remote control offers a sophisticated tool for stereochemical control in complex molecule synthesis. nih.govnih.gov

Intermolecular and Intramolecular Reaction Pathways

The dual functionality of an allylsilane and an ester within the same molecule opens up possibilities for both intermolecular and intramolecular reactions, significantly expanding its synthetic utility.

Intramolecular Reactions: The presence of the ester group allows for the possibility of intramolecular reactions where the allylsilane moiety reacts with a derivative of the ester. For example, if the ester were converted to an aldehyde, an intramolecular Hosomi-Sakurai reaction could lead to the formation of a cyclic product. acs.org Such intramolecular cyclizations are powerful methods for constructing ring systems with high stereocontrol. acs.org The success of these reactions often depends on the length of the tether connecting the reacting groups and the reaction conditions. Another potential intramolecular pathway is the formation of lactones. clockss.orgquimicaorganica.orgorganic-chemistry.orgwikipedia.orgthieme-connect.de If the ester is hydrolyzed to the carboxylic acid, an intramolecular reaction with the double bond, potentially via halolactonization, could lead to the formation of a substituted lactone. wikipedia.org

Table 2: Potential Intermolecular and Intramolecular Reactions

| Reaction Type | Reactants | Product Type |

| Intermolecular | ||

| Hosomi-Sakurai Reaction | Aldehyde, Lewis Acid | Homoallylic alcohol |

| Conjugate Addition | α,β-Unsaturated ketone, Lewis Acid | 1,7-Dicarbonyl compound |

| Intramolecular | ||

| Hosomi-Sakurai Cyclization | Aldehyde derived from ester | Cyclic alcohol |

| Lactonization | Carboxylic acid derived from ester, Halogen source | Halogenated lactone |

Mechanistic Investigations of Reactions Involving 3r,4e Methyl 3 Dimethylphenylsilyl 4 Hexenoate

Mechanistic Pathways of Stereoselective Synthesis

The stereochemistry of (3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate is a key feature, and understanding the mechanisms that control its formation is crucial for synthetic applications. The Ireland-Claisen rearrangement is a prominent method for establishing the stereocenters in such γ,δ-unsaturated esters. tcichemicals.comchem-station.comwikipedia.org

The Ireland-Claisen rearrangement is a chem-station.comchem-station.com-sigmatropic rearrangement of an allylic ester via its silyl (B83357) ketene (B1206846) acetal (B89532) intermediate. wikipedia.orgnrochemistry.com The stereochemical outcome of this reaction is highly dependent on the geometry of the silyl ketene acetal and the conformation of the six-membered ring transition state. chem-station.comnih.gov

For acyclic systems, the rearrangement typically proceeds through a chair-like transition state to minimize steric interactions. nih.gov The geometry of the enolate (E or Z) dictates the relative stereochemistry of the newly formed C-C bond. tcichemicals.com Z-enolates, often formed under kinetic control in THF, generally lead to syn products, while E-enolates, favored in the presence of HMPA, lead to anti products. chem-station.comnrochemistry.com The substituent at the allylic position and the silyl group will preferentially occupy equatorial positions in the chair transition state to avoid unfavorable 1,3-diaxial interactions.

Table 1: Factors Influencing Transition State in Ireland-Claisen Rearrangement

| Factor | Influence on Stereoselectivity | Rationale |

|---|---|---|

| Enolate Geometry | Z-enolate leads to syn products; E-enolate leads to anti products. | The geometry of the double bond is translated into the relative stereochemistry of the product through the cyclic transition state. chem-station.com |

| Transition State Conformation | Acyclic systems favor a chair-like transition state. | Minimizes steric strain and leads to predictable stereochemical outcomes. nih.gov |

| Solvent | THF favors Z-enolate; THF/HMPA mixture favors E-enolate. | The coordinating ability of the solvent influences the aggregation state of the lithium amide base and the resulting enolate geometry. nrochemistry.com |

| Substituent Size | Bulky groups prefer equatorial positions in the transition state. | Avoidance of steric hindrance (1,3-diaxial interactions) is a major driving force for stereocontrol. wikipedia.org |

In the synthesis of a molecule like this compound, the specific arrangement of the methyl and dimethylphenylsilyl groups in the transition state would be critical in defining the final stereochemistry.

The formation of the carbon-silicon bond is a fundamental step in the synthesis of organosilicon compounds like the target molecule. researchgate.net This bond can be formed through various methods, including the hydrosilylation of alkynes or the reaction of an organometallic reagent with a silicon halide. The mechanism of these reactions can be either concerted or stepwise.

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is often catalyzed by transition metals, particularly those from the platinum group. wikipedia.org The Chalk-Harrod mechanism, a widely accepted model for platinum-catalyzed hydrosilylation, involves a stepwise process of oxidative addition, migratory insertion, and reductive elimination.

In contrast, some C-Si bond-forming reactions, such as certain carbene insertions into Si-H bonds, can exhibit characteristics of a concerted process. nih.gov Biocatalytic approaches using evolved enzymes like cytochrome c have been shown to form C-Si bonds with high stereoselectivity, suggesting a highly organized, concerted-like transition state within the enzyme's active site. nih.gov The choice between a concerted or stepwise pathway is influenced by the reactants, catalysts, and reaction conditions.

Elucidation of Silyl Group Effects on Reactivity and Selectivity

The dimethylphenylsilyl group in this compound is not merely a passive substituent. It exerts significant electronic and steric effects that influence the molecule's reactivity and the selectivity of its transformations. nrochemistry.comlibretexts.org

The dimethylphenylsilyl group impacts the molecule through a combination of electronic and steric effects.

Electronic Effects : Silicon is less electronegative than carbon (1.90 vs 2.55 on the Pauling scale), making the C-Si bond polarized with a partial positive charge on the silicon and a partial negative charge on the carbon. wikipedia.orgelte.hu This polarization can influence the reactivity of adjacent functional groups. The phenyl group attached to the silicon can participate in electronic delocalization, although the effect is different from that in purely carbon-based aromatic systems. cmu.edu

Steric Effects : The dimethylphenylsilyl group is sterically demanding. This steric bulk can direct the approach of reagents, leading to high diastereoselectivity in reactions at nearby stereocenters. wikipedia.org For example, in an epoxidation or dihydroxylation of the double bond, the silyl group would likely direct the incoming reagent to the opposite face of the molecule. This steric hindrance is a powerful tool for controlling selectivity in organic synthesis. wikipedia.orgrsc.org

Table 2: Properties and Effects of the Dimethylphenylsilyl Group

| Property | Description | Consequence on Reactivity/Selectivity |

|---|---|---|

| Electronegativity | Silicon is more electropositive than carbon. elte.hu | The C-Si bond is polarized, influencing the electronic nature of the molecule. wikipedia.org |

| Steric Bulk | The group is large due to the phenyl ring and two methyl groups. | Directs the stereochemical outcome of reactions at adjacent centers by blocking one face of the molecule. wikipedia.org |

| Polarizability | The Si-C bond is highly polarizable. | Can stabilize adjacent positive charges (β-silicon effect). baranlab.org |

One of the most significant electronic contributions of a silyl group is the β-silicon effect, which is the stabilization of a positive charge on a carbon atom that is beta to the silicon atom. baranlab.orgacs.org This stabilization arises from hyperconjugation between the C-Si σ-bonding orbital and the empty p-orbital of the carbocation. baranlab.org This effect can be substantial, with a β-silyl group capable of stabilizing a carbocation by as much as 38 kcal/mol compared to a tert-butyl group. baranlab.org

In reactions involving this compound where a carbocation intermediate might form beta to the silicon (at the C4 position), this stabilization would dramatically lower the activation energy for that pathway. acs.org This can dictate the regioselectivity of reactions like electrophilic additions to the double bond, favoring the formation of a carbocation at the position beta to the silicon. This stabilization is a kinetic, rather than a thermodynamic, phenomenon and is crucial for understanding the reaction pathways of β-silyl substituted compounds. acs.org

Role of Catalysts and Ligands in Reaction Mechanisms

Catalysts and their associated ligands are essential for controlling the mechanism, rate, and selectivity of reactions involving silyl-functionalized molecules. core.ac.uk In the context of this compound, catalysts can play several roles, from facilitating the formation of the silyl ester itself to mediating subsequent transformations. researchgate.networktribe.com

For instance, in catalytic reductions of carboxylic acids or esters using silanes, a catalyst is often required to activate the silane (B1218182). rsc.org Zinc acetate, in combination with an amine base like N-methylmorpholine, has been shown to catalyze the reduction of carboxylic acids to alcohols via the in-situ formation of a reactive silyl ester intermediate. rsc.org The amine base is proposed to facilitate the formation of the silyl ester, which is then reduced. rsc.org

In asymmetric synthesis, chiral ligands coordinated to a metal catalyst can create a chiral environment that directs the stereochemical outcome of a reaction. For example, in a catalytic asymmetric aldol (B89426) reaction involving a silyl ester, a boron catalyst bearing chiral ligands can control the stereochemistry of the product. chemrxiv.org The ligand structure is paramount in creating the specific steric and electronic environment needed to achieve high enantioselectivity.

Table 3: Examples of Catalytic Systems and Their Roles

| Reaction Type | Catalyst/Ligand System | Mechanistic Role |

|---|---|---|

| Reductive N-alkylation | Phenylsilane / Zn(OAc)₂ | The zinc salt catalyzes the reduction of an intermediate amide formed from a silyl ester. researchgate.net |

| Carboxylic Acid Reduction | Phenylsilane / N-methylmorpholine / Zn(OAc)₂ | The amine base facilitates the formation of a silyl ester intermediate, which is then reduced. rsc.org |

| Asymmetric Aldol Reaction | Boron catalyst with chiral ligands | The chiral catalyst controls the stereochemistry of the aldol addition by forming a Si/B enediolate active species. chemrxiv.org |

| Hydrosilylation | Platinum-group metals | Facilitates the addition of Si-H across an unsaturated bond via a stepwise oxidative addition/reductive elimination cycle. wikipedia.org |

The interplay between the substrate, catalyst, and ligands is intricate, and understanding these interactions at a mechanistic level is key to developing new and efficient synthetic methodologies.

Computational Chemistry and DFT Studies of Reaction Mechanisms

Theoretical investigations into the reactions of allylsilanes with electrophiles, such as aldehydes, have revealed the crucial role of the silicon atom in stabilizing transition states. Ab initio molecular orbital theory calculations have shown that such reactions can proceed through a pentacoordinated silicon transition state. In this model, the electrophile coordinates to the silicon center, facilitating the transfer of the allyl group. The geometry of this transition state is critical in determining the stereochemical outcome of the reaction.

For chiral allylsilanes, DFT has been employed to explore the origins of diastereoselectivity in their reactions. These studies focus on the energy differences between various possible transition state structures. The relative energies of these transition states, which are influenced by steric and electronic factors of the substituents on both the allylsilane and the electrophile, dictate the favored reaction pathway and thus the stereochemistry of the product.

In the context of α,β-unsaturated esters, DFT calculations have been instrumental in understanding their behavior in various reactions, including cycloadditions and conjugate additions. These studies often analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict their reactivity and regioselectivity. For γ-silyl-α,β-unsaturated esters, computational models would be essential to understand how the silyl group influences the electronic properties of the conjugated system and, consequently, the mechanism of electrophilic attack.

While direct computational data for "this compound" is absent, theoretical principles suggest that its reactions would be governed by the interplay of the chiral center at C3, the electronic effects of the dimethylphenylsilyl group, and the geometry of the carbon-carbon double bond. DFT calculations would be invaluable in quantifying the energetic barriers for different reaction pathways, mapping potential energy surfaces, and visualizing the three-dimensional structures of transition states. Such studies would provide detailed insights into how the specific stereochemistry and substitution pattern of this molecule control its reactivity.

Advanced Stereochemical Control and Chiral Induction Principles

Origins of Diastereoselectivity in Reactions of Silyl (B83357) Enolates and Crotylsilanes

The diastereoselectivity observed in reactions involving silyl enolates and crotylsilanes, which are key precursors for structures like (3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate, is a result of intricate steric and electronic interactions in the transition state. In the context of crotylation reactions of aldehydes, the geometry of the crotylsilane (E or Z) plays a significant role in determining the relative stereochemistry of the newly formed stereocenters.

For instance, the reaction of E-crotylsilanes with aldehydes typically leads to the formation of syn homoallylic alcohols, while Z-crotylsilanes favor the formation of anti products. This selectivity can be rationalized by considering a Zimmerman-Traxler-like chair transition state model. In this model, the bulky silyl group and the aldehyde substituent preferentially occupy equatorial positions to minimize steric hindrance, thereby dictating the facial selectivity of the nucleophilic attack.

However, the nature of the Lewis acid catalyst and the substrate can significantly influence the outcome. Computational studies have shown that for certain substrates, the reaction may proceed through an open transition state, leading to different diastereomeric outcomes. For example, while the crotylation of acetaldehyde (B116499) and propionaldehyde (B47417) with E-configured silane (B1218182) predominantly yields the syn product, the reaction with pivaldehyde mainly gives the syn product regardless of the silane's double bond geometry. nih.gov This highlights the subtle interplay of factors that govern diastereoselectivity.

The development of highly diastereoselective and enantioselective crotylation reagents has been a significant advancement. nih.gov These reagents, often crystalline solids that are easy to handle, can provide homoallylic alcohol products with high levels of both diastereo- and enantiospecificity under mild reaction conditions. nih.gov The predictable nature of these reactions is crucial for the stereocontrolled synthesis of complex targets.

Enantiomeric Excess and Diastereomeric Ratio Determination (Advanced Methodologies)

The accurate determination of enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) is paramount for evaluating the success of an asymmetric synthesis. ic.ac.uknih.gov While traditional methods like polarimetry are still in use, modern analytical techniques offer greater accuracy and sensitivity.

Advanced Methods for e.e. and d.r. Determination:

| Method | Principle | Advantages | Disadvantages |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | High accuracy and resolution for a wide range of compounds. | Requires method development for each specific analyte. |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase. | High sensitivity, requires small sample sizes. ic.ac.uk | Limited to volatile and thermally stable compounds. ic.ac.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral shift reagents to induce diastereomeric environments, leading to distinguishable signals for enantiomers. rug.nl | Rapid analysis, provides structural information. rug.nl | May require derivatization and can have lower sensitivity compared to chromatographic methods. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | Can be used for high-throughput screening. nih.govrsc.org | May require chromophores near the stereocenter and the development of multivariate regression models for complex mixtures. nih.govrsc.org |

The determination of both e.e. and d.r. in molecules with multiple stereocenters can be challenging. nih.govrsc.org Advanced techniques, such as those employing circular dichroism in conjunction with multivariate regression models, have been developed to speciate all stereoisomers in a mixture, allowing for rapid and accurate determination of both enantiomeric and diastereomeric excess without the need for chromatographic separation. nih.govrsc.org

Chiral Auxiliary Control and External Chiral Ligand Effects

The use of chiral auxiliaries is a powerful strategy for inducing stereoselectivity in a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed.

In the context of synthesizing molecules like this compound, a chiral auxiliary could be attached to the ester functionality. The steric bulk and conformational preferences of the auxiliary would then control the facial selectivity of reactions at the enolate, such as alkylation or aldol (B89426) reactions. For example, the aldol reaction of an enolate derived from an ester bearing a chiral auxiliary with an aldehyde would proceed through a transition state where the auxiliary blocks one face of the enolate, leading to the preferential formation of one diastereomer. The choice of the auxiliary is critical and can be optimized to achieve high levels of diastereoselectivity.

Alternatively, stereocontrol can be achieved through the use of external chiral ligands that coordinate to a metal catalyst. In this approach, the chiral ligand creates a chiral environment around the metal center, which in turn influences the stereochemical course of the reaction. For instance, in a Lewis acid-catalyzed crotylation reaction, a chiral ligand bound to the Lewis acid can differentiate between the two faces of the aldehyde, leading to an enantioselective addition of the crotylsilane. The development of new chiral ligands is an active area of research, with the goal of achieving high enantioselectivity for a broad range of substrates.

Chirality Transfer and Stereospecificity in Rearrangement Reactions

Chirality transfer, where a stereocenter in the starting material dictates the stereochemistry of a newly formed stereocenter in the product, is a highly efficient method for asymmetric synthesis. In the context of silyl-containing compounds, rearrangement reactions can be employed to transfer chirality with high fidelity.

For example, a ic.ac.ukrug.nl-sigmatropic rearrangement of a chiral allylic sulfoxide (B87167) or selenoxide bearing a silyl group can proceed with excellent stereospecificity. The stereochemistry of the double bond and the existing stereocenter in the starting material would directly translate to the stereochemistry of the product, a homoallylic alcohol. The silyl group can play a crucial role in influencing the conformation of the transition state and ensuring a high degree of stereocontrol.

Similarly, other pericyclic reactions, such as the ene reaction or the Diels-Alder reaction, involving chiral silylated substrates can exhibit high levels of stereospecificity. The predictable nature of these concerted reactions makes them valuable tools for the construction of stereochemically defined molecules.

Spectroscopic and Structural Characterization Methods for Stereochemical Elucidation

The unambiguous determination of the absolute and relative stereochemistry of a molecule is crucial. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Key Methods for Stereochemical Elucidation:

| Method | Application | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of relative stereochemistry. | Coupling constants (e.g., ³JHH) can provide information about dihedral angles. The Nuclear Overhauser Effect (NOE) provides information about through-space proximity of atoms. wordpress.com |

| X-ray Crystallography | Determination of absolute and relative stereochemistry. | Provides a definitive three-dimensional structure of a molecule in the solid state. |

| Circular Dichroism (CD) Spectroscopy | Determination of absolute stereochemistry. | The sign of the Cotton effect can be related to the absolute configuration of a chromophore-containing molecule. |

| Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) | Determination of absolute stereochemistry in solution. | Provides information about the stereochemistry of chiral molecules without the need for chromophores. |

For organosilicon compounds like this compound, ²⁹Si NMR spectroscopy can also be a valuable tool. The chemical shifts and coupling constants in ²⁹Si NMR can be sensitive to the stereochemical environment around the silicon atom. researchgate.netresearchgate.net Furthermore, computational methods, such as Density Functional Theory (DFT) calculations of NMR parameters, can be used in conjunction with experimental data to aid in the assignment of stereochemistry, especially for complex molecules where experimental data alone may be ambiguous. nih.gov

Synthetic Utility and Applications in Organic Synthesis

(3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate as a Chiral Building Block

This compound serves as a prominent example of a chiral building block, a molecule possessing one or more stereocenters that can be incorporated into a larger structure to introduce chirality in a predictable manner. The synthetic value of this compound is rooted in the high degree of stereocontrol that can be achieved in its reactions, which is primarily dictated by the resident chiral center bearing the dimethylphenylsilyl group.

The preparation of both enantiomers of methyl 3-(dimethylphenylsilyl)-4-hexenoate has been meticulously documented, allowing for access to either stereochemical outcome in subsequent synthetic steps. A notable procedure for its synthesis involves a Johnson-Claisen rearrangement of a chiral allylic alcohol precursor, which sets the (E)-alkene geometry and the C3 stereocenter with high fidelity. This reliable and scalable synthesis has made it a readily accessible tool for synthetic chemists.

The utility of this chiral building block is demonstrated in its reactions with various electrophiles. The dimethylphenylsilyl group plays a crucial role in directing the stereochemical course of these reactions. For instance, in Lewis acid-mediated additions to aldehydes, the silyl (B83357) group effectively controls the facial selectivity of the approach of the electrophile, leading to the formation of new stereocenters with high diastereoselectivity. This predictable stereochemical outcome is a key attribute of a valuable chiral building block.

Enantioselective Construction of Complex Carbon Frameworks

A significant application of this compound lies in its ability to facilitate the enantioselective construction of intricate carbon skeletons, a fundamental challenge in organic synthesis. The chiral (E)-crotylsilane moiety embedded within the molecule acts as a powerful tool for transferring chirality and forging new carbon-carbon bonds with exceptional stereocontrol.

One of the most powerful applications is in asymmetric crotylation reactions. In the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄), the compound reacts with aldehydes to furnish homoallylic alcohols with a high degree of 1,5-anti stereoinduction. This reaction is a cornerstone in the assembly of polypropionate units, which are common structural motifs in many biologically active natural products. The stereochemical outcome of these reactions can be reliably predicted based on the chirality of the silane (B1218182) and the reaction conditions employed.

Furthermore, the concept of "double stereodifferentiation" has been explored using this chiral silane. When reacting with a chiral aldehyde, the inherent facial bias of both the silane and the aldehyde can either match or mismatch, leading to enhanced or diminished diastereoselectivity, respectively. This principle allows for fine-tuning of the stereochemical outcome in complex syntheses.

The versatility of this building block extends to annulation reactions. For instance, it participates in formal [4+2] cycloadditions with aldehydes to construct highly functionalized tetrahydropyran (B127337) rings with excellent stereocontrol. This strategy has been successfully applied in the synthesis of complex fragments of marine natural products like leucascandrolide A.

| Reaction Type | Electrophile | Key Feature | Resulting Structure |

| Asymmetric Crotylation | Aldehydes | High 1,5-anti stereoinduction | Homoallylic alcohols |

| [4+2] Annulation | Aldehydes | Stereoselective pyran formation | Substituted tetrahydropyrans |

| Double Stereodifferentiation | Chiral Aldehydes | Matched/mismatched facial bias | Enhanced diastereoselectivity |

Synthesis of Polyketide Motifs and Related Structures

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. Their intricate stereochemical arrangements present significant synthetic challenges. This compound and its enantiomer have proven to be invaluable reagents for the stereocontrolled synthesis of polyketide motifs.

The iterative application of asymmetric crotylation reactions using this chiral silane allows for the construction of extended polypropionate chains with precise control over the stereochemistry of each newly formed stereocenter. This approach has been a cornerstone in the total synthesis of numerous complex polyketide natural products. For example, the Panek group has extensively utilized this methodology in their synthetic endeavors towards molecules such as rutamycin B and the potent anticancer agent discodermolide. In these syntheses, fragments of the natural products containing multiple contiguous stereocenters were assembled with high efficiency and stereofidelity using the chiral (E)-crotylsilane technology.

The ability to generate both syn and anti relationships between adjacent methyl and hydroxyl groups, depending on the choice of reagents and reaction conditions, further underscores the power of this building block in polyketide synthesis. The predictable nature of the reactions allows for a rational design of synthetic routes to complex target molecules.

Strategic Integration into Retrosynthetic Pathways for Natural Products and Analogues

The reliability and predictability of the reactions involving this compound make it an excellent tool for retrosynthetic analysis. When planning the synthesis of a complex natural product, chemists can confidently disconnect key carbon-carbon bonds, knowing that they can be stereoselectively formed in the forward synthesis using this chiral building block.

In the retrosynthesis of a polyketide natural product, for instance, the carbon backbone can be strategically dissected into smaller fragments that can be synthesized from simple starting materials. The chiral (E)-crotylsilane often serves as a key component in the synthesis of these fragments, allowing for the introduction of multiple stereocenters in a single, highly controlled step.

The total synthesis of (+)-discodermolide provides a compelling case study. The retrosynthetic analysis of this complex molecule identified several key fragments that could be constructed using asymmetric crotylation methodology. This compound and its enantiomer were instrumental in the stereocontrolled synthesis of these fragments, which were then coupled to complete the total synthesis. This strategic integration of the chiral silane into the retrosynthetic plan was crucial for the success of the synthesis.

Design and Synthesis of Functionalized Derivatives for Methodological Development

The core structure of this compound has served as a scaffold for the design and synthesis of functionalized derivatives aimed at expanding the scope of asymmetric transformations. By modifying the substituents on the silicon atom or altering the ester functionality, researchers can fine-tune the reactivity and selectivity of the reagent.

For example, variations in the silyl group can influence the Lewis acidity of the silicon atom and its steric bulk, which in turn can affect the diastereoselectivity of its reactions. Furthermore, the ester group can be converted into other functional groups, such as aldehydes or ketones, to create new chiral building blocks with different reactivity profiles.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of chiral organosilicon compounds with high efficiency and stereoselectivity remains a key area of research. acs.orgnih.govnih.gov For (3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate, future efforts will likely concentrate on the development of novel catalytic systems that offer improved performance over existing methods.

One promising avenue is the exploration of earth-abundant metal catalysts, such as those based on iron, cobalt, or nickel, as more sustainable alternatives to precious metal catalysts like platinum and rhodium. acs.orgnih.govresearchgate.net These catalysts could be employed in the key hydrosilylation steps required for the synthesis of the silyl (B83357) hexenoate precursor, potentially leading to more cost-effective and environmentally friendly production processes. acs.orgnih.gov

Furthermore, the field of asymmetric organocatalysis presents exciting opportunities. acs.orgnih.govnih.gov The development of new chiral organic catalysts, such as imidodiphosphorimidates (IDPis), could enable highly enantioselective synthetic routes to the (3R) stereocenter of the target molecule. acs.orgnih.govnih.gov Such advancements would be crucial for applications where high enantiopurity is paramount.

Table 1: Potential Catalytic Systems for Future Development

| Catalyst Type | Potential Advantages | Relevant Research Area |

| Earth-Abundant Metal Catalysts (Fe, Co, Ni) | Lower cost, increased sustainability, reduced metal residues. acs.orgnih.govresearchgate.net | Hydrosilylation for precursor synthesis. acs.orgnih.gov |

| Asymmetric Organocatalysts (e.g., IDPis) | Metal-free synthesis, high enantioselectivity. acs.orgnih.govnih.gov | Enantioselective synthesis of the chiral center. acs.orgnih.govnih.gov |

| Heterogeneous Catalysts | Ease of separation and catalyst recycling. nih.govresearchgate.net | Both precursor synthesis and subsequent transformations. |

Exploration of New Reactivity Modes for the Silyl Hexenoate Scaffold

The vinylsilane and ester functionalities within this compound offer a rich playground for exploring novel chemical transformations. Future research will likely focus on uncovering new reactivity patterns beyond the established transformations of these functional groups.

A significant area of interest is the development of novel C-H functionalization reactions on the silyl hexenoate scaffold. thieme-connect.comnih.gov Transition-metal-catalyzed C-H silylation could offer new pathways to introduce further complexity and functionality into the molecule in a highly atom-economical manner. nih.gov This could lead to the synthesis of a diverse range of derivatives with potentially valuable properties.

Moreover, the vinylsilane moiety is a versatile precursor for a variety of stereoselective transformations. researchgate.netmcgill.cachemtube3d.com Future work could explore novel cycloaddition reactions, radical-mediated functionalizations, and cross-coupling reactions to generate complex molecular architectures. researchgate.netresearchgate.net The stereochemistry of the vinylsilane is critical as substitutions often occur with retention of geometry, allowing for precise control over the final product's structure. chemtube3d.com

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. cfsilicones.commdpi.comresearchgate.net The integration of flow chemistry for the synthesis and transformation of this compound represents a significant future trend. vapourtec.commit.edu

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced reaction control, improved safety, and greater scalability. vapourtec.commit.edu For the synthesis of the silyl hexenoate, a continuous-flow setup could enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mit.edu

Furthermore, the adoption of more sustainable synthetic methods is a key goal. This includes the use of greener solvents, the development of catalytic processes that minimize waste, and the exploration of bio-based starting materials where feasible. cfsilicones.commdpi.com The direct synthesis of organosilicon compounds from silica (B1680970) is an area of ongoing research that could eventually provide more sustainable routes to the precursors of this compound. mdpi.comresearchgate.netacs.org

Advanced Computational Design and Prediction of Reaction Outcomes

Computational chemistry is becoming an indispensable tool in modern organic synthesis for predicting reaction outcomes and guiding experimental design. acs.orgmit.eduacs.orgucla.eduresearchgate.net For this compound, advanced computational methods can be employed to accelerate the discovery of new reactions and optimize existing processes.

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and understand the origins of stereoselectivity in reactions involving the silyl hexenoate. nih.govresearchgate.net This knowledge can then be used to design more selective catalysts and reaction conditions. For instance, DFT could be employed to model the transition states of various catalytic cycles to predict which catalyst will afford the highest enantioselectivity for the synthesis of the (3R) stereocenter. nih.gov

In addition, the rise of machine learning (ML) in chemistry offers a powerful approach to predict reaction outcomes based on large datasets of experimental results. acs.orgmit.eduacs.orgucla.eduresearchgate.net An ML model could be trained on a database of reactions involving similar silyl hexenoates to predict the major products of new transformations, thereby reducing the need for extensive experimental screening. acs.orgmit.edu This predictive capability can significantly streamline the discovery of novel reactivity for the silyl hexenoate scaffold.

Table 2: Computational Tools for Advancing Research

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, understanding stereoselectivity. nih.govresearchgate.net | Design of more efficient and selective catalysts and reaction conditions. |

| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. acs.orgmit.eduacs.orgucla.eduresearchgate.net | Accelerated discovery of new reactions and reduced experimental effort. |

Q & A

Basic: What synthetic routes are commonly employed for preparing (3R,4E)-Methyl 3-(dimethylphenylsilyl)-4-hexenoate, and how is stereochemical control ensured?

Answer:

The synthesis typically involves stereoselective addition of dimethylphenylsilyl groups to α,β-unsaturated esters. A key method uses chiral (E)-crotylsilanes as intermediates, where the (R)- or (S)-configuration is introduced via asymmetric catalysis or chiral auxiliaries. For example, and describe protocols using enantiomerically pure precursors and transition-metal catalysts (e.g., palladium or rhodium complexes) to enforce (E)-geometry and R/S selectivity . Reaction conditions (e.g., low temperature, anhydrous solvents) are critical to minimize racemization.

Basic: How can researchers confirm the stereochemical integrity and purity of this compound post-synthesis?

Answer:

Stereochemical validation requires a combination of:

- NMR Spectroscopy : - and -NMR to analyze coupling constants (e.g., for (E)-geometry) and NOE correlations for spatial arrangement.

- Chiral HPLC/GC : To resolve enantiomers and quantify enantiomeric excess (ee) .

- X-ray Crystallography : Definitive structural assignment via crystallographic data, as demonstrated in for related chiral esters .

Advanced: What experimental strategies address contradictions in reported enantiomeric excess (ee) values across different synthetic protocols?

Answer:

Discrepancies in ee often arise from variations in:

- Catalyst Loading : Over- or under-use of chiral catalysts alters stereoselectivity.

- Workup Procedures : Premature exposure to protic solvents or acidic conditions may induce racemization.

- Analytical Method Calibration : Cross-validate HPLC/GC results with polarimetry or Mosher ester derivatization .

Controlled replication studies under standardized conditions (e.g., inert atmosphere, fixed catalyst ratios) are essential to reconcile data inconsistencies .

Advanced: How does the dimethylphenylsilyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The silyl group acts as a directing/protecting moiety:

- Steric Effects : Bulky dimethylphenylsilyl hinders nucleophilic attack at the β-position, favoring α-selective transformations.

- Electronic Effects : The silicon atom stabilizes adjacent carbocations via β-effect, enabling selective alkylation or arylation.

Mechanistic studies (e.g., kinetic isotope effects, DFT calculations) are recommended to map transition states, as discussed in for analogous silyl esters .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

- Flash Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate silylated products from polar byproducts.

- Distillation : Low-pressure distillation for high-boiling-point impurities.

- Recrystallization : Non-polar solvents (e.g., hexane) yield crystals with minimal residual catalysts .

Advanced: How can computational chemistry predict regioselectivity in derivatization reactions involving this compound?

Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- MD Simulations : Assess solvent effects and transition-state geometries for silyl-group participation.

highlights applications of modern bonding theories (e.g., NBO analysis) to rationalize reactivity trends .

Basic: What are the primary degradation pathways for this compound under ambient storage conditions?

Answer:

- Hydrolysis : Ester groups degrade in humid environments, forming carboxylic acids.

- Oxidation : Silyl groups may oxidize to silanols under aerobic conditions.

Stabilize by storing under argon at −20°C and adding radical inhibitors (e.g., BHT) .

Advanced: How does this compound serve as a chiral building block in asymmetric synthesis?

Answer:

The (3R,4E)-configuration enables applications in:

- Natural Product Synthesis : As a precursor to terpenoids or polyketides via allylic alkylation.

- Pharmaceutical Intermediates : For constructing β-lactam antibiotics or kinase inhibitors.

and detail its utility in multi-step syntheses requiring stereochemical fidelity .

Advanced: What methodologies resolve conflicting data on the compound’s catalytic activity in enantioselective reactions?

Answer:

- Kinetic Profiling : Compare turnover frequencies (TOF) under identical conditions.

- Isotope Labeling : Track -labeled substrates to distinguish catalyst vs. substrate effects.

- In Situ Spectroscopy : Monitor reactions via IR or Raman to detect intermediates .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |